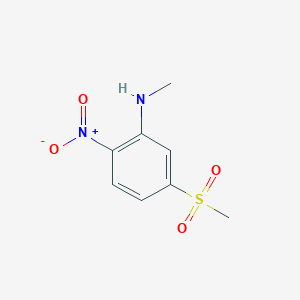
5-(Methanesulfonyl)-N-methyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methanesulfonyl group, a nitro group, and a methyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonyl)-N-methyl-2-nitroaniline typically involves the nitration of N-methyl-2-nitroaniline followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aniline ring. The sulfonylation step involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonyl)-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(Methanesulfonyl)-N-methyl-2-aminobenzene.
Reduction: Formation of 5-(Methanesulfonyl)-N-methyl-2-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Methanesulfonyl)-N-methyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonyl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-nitroaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.
5-(Methanesulfonyl)-2-nitroaniline: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.
5-(Methanesulfonyl)-N-methyl-4-nitroaniline: Has a different position of the nitro group, which can influence its chemical properties and reactivity.
Uniqueness
5-(Methanesulfonyl)-N-methyl-2-nitroaniline is unique due to the presence of both the methanesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
651044-35-8 |
|---|---|
Formule moléculaire |
C8H10N2O4S |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
N-methyl-5-methylsulfonyl-2-nitroaniline |
InChI |
InChI=1S/C8H10N2O4S/c1-9-7-5-6(15(2,13)14)3-4-8(7)10(11)12/h3-5,9H,1-2H3 |
Clé InChI |
FIXNVIGEUZJZJT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![5-Chloro-2-hydroxy-N-{3-[(4-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B12607042.png)

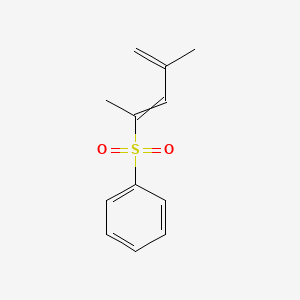
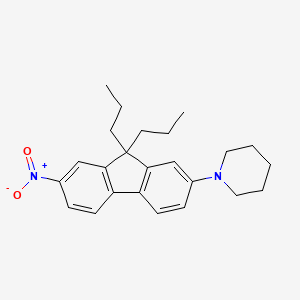
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
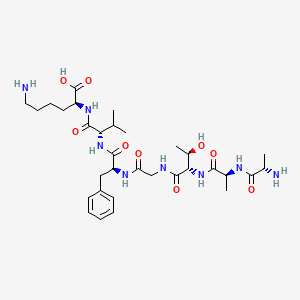
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
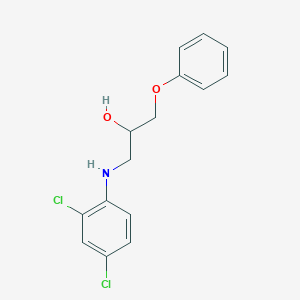

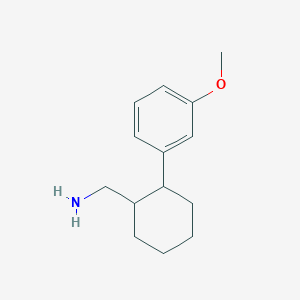
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
